麦角隐碱

描述

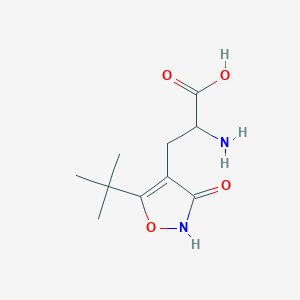

Ergovaline is an ergopeptine and one of the ergot alkaloids . It is usually found in endophyte-infected species of grass like Tall fescue or Perennial Ryegrass . It is toxic to cattle feeding on infected grass, probably because it acts as a vasoconstrictor .

Synthesis Analysis

Research involved a subset of reactions to synthesize this natural product involved with the toxicosis . Specifically, synthesis of the key intermediates, cyclo (L-pro-L-val) and (S)-ethyl benzyloxymethyl malonate acyl chloride, is described .Molecular Structure Analysis

Ergovaline has a molecular formula of C29H35N5O5 . Its average mass is 533.619 Da and its monoisotopic mass is 533.263794 Da .Chemical Reactions Analysis

Ergovaline is known to be unstable and affected by many variables . Sub-samples exposed to UV light and heat lost a significant fraction of ergovaline in 2 h, while sub-samples stored on ice in a cooler showed no change in ergovaline in 2 h .Physical And Chemical Properties Analysis

Ergovaline has a density of 1.5±0.1 g/cm3 . Its boiling point is 859.1±65.0 °C at 760 mmHg . The vapour pressure is 0.0±0.3 mmHg at 25°C . The enthalpy of vaporization is 130.8±3.0 kJ/mol .科学研究应用

血管收缩和血管效应

麦角隐碱因其血管收缩特性而被广泛研究,特别是在内生真菌感染的高羊茅中。一些研究表明,麦角隐碱和相关的麦角生物碱可以在各种牛血管组织中引起明显的血管收缩。例如,与无内生真菌提取物相比,麦角隐碱已被证明在小母牛的瘤胃动脉和静脉中诱导出更大的收缩反应(Foote等人,2012)。同样,发现麦角隐碱诱导的牛外侧隐静脉收缩很强且抗松弛,表明这种生物碱可能存在生物蓄积(Klotz等人,2007)。

麦角隐碱的稳定性和处理

麦角隐碱在高羊茅中的稳定性是研究和实际应用中的一个关键因素,已在各种储存条件下进行了评估。研究表明,麦角隐碱对紫外线和热敏感,在这些条件下会发生明显的降解。相反,将样品储存在冰上或-20°C可以延长麦角隐碱的含量(Lea等人,2014)。

麦角隐碱在动物生理中的作用

麦角隐碱对动物生理的影响已被广泛研究。它与全身的生物胺受体相互作用,导致一系列生理效应,例如循环催乳素减少和对热应激的敏感性增加。这些效应与麦角隐碱的强效有关,即使少量也是如此(Klotz和Nicol,2016)。

在分离的动脉中与受体的相互作用

麦角隐碱与分离的动脉中各种受体的相互作用已被探索,揭示了它在牲畜羊茅中毒中观察到的血管收缩效应中的作用。它激活血管5-HT2A和5-HT1B/1D受体,对放牧内生真菌感染高羊茅的牲畜产生收缩作用(Schöning等人,2001)。

麦角隐碱在毒代动力学中的作用

麦角隐碱的毒代动力学研究,如其消除半衰期和总清除率,提供了对其在生物系统中行为的见解。例如,在马中,麦角隐碱的半衰期约为57分钟,即使在非常低的给药剂量下也能观察到临床症状(Bony等人,2001)。

生物蓄积研究

体外牛外侧隐静脉中麦角隐碱生物蓄积的研究表明,重复接触会导致收缩反应增强,表明麦角隐碱有可能在放牧动物的作用细胞部位蓄积(Klotz等人,2009)。

瘤胃微生物对麦角隐碱的降解

研究瘤胃微生物对麦角隐碱的降解,为反刍动物如何处理麦角生物碱提供了宝贵的见解。已经发现某些细菌能够降解麦角隐碱,这表明控制反刍动物羊茅中毒的潜在策略(Harlow等人,2017)。

作用机制

Target of Action

Ergovaline, an ergopeptine and one of the ergot alkaloids , primarily targets alpha adrenergic receptors , tryptaminergic receptors , and dopaminergic receptors . These receptors play a crucial role in various physiological processes, including vasoconstriction, neurotransmission, and uterine stimulation .

Mode of Action

Ergovaline exhibits partial agonist and/or antagonist activity against its primary targets depending on their site . It acts as a vasoconstrictor by interacting with alpha adrenergic receptors . This interaction leads to the constriction of peripheral and cranial blood vessels and depression of central vasomotor centers .

Biochemical Pathways

Ergovaline is derived from a complex biochemical pathway that includes precursors like ergoline, clavines, ergoamides, and ergopeptines . The ergoline ring structure, due to its similarity to dopamine, serotonin, and adrenaline, provides ergot structures the basis to act on respective receptors as agonists or antagonists .

Pharmacokinetics

It’s known that ergovaline is usually found in endophyte-infected species of grass like tall fescue or perennial ryegrass .

Action Environment

The action, efficacy, and stability of ergovaline are influenced by environmental factors. It is produced by fungi from the Clavicipitaceae family, commonly infecting crops and pastures of high agricultural and economic importance . The production of ergovaline and its effects can be influenced by the host plant-fungi associations and environmental conditions .

属性

IUPAC Name |

(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-5,8-dioxo-7-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35N5O5/c1-15(2)24-26(36)33-10-6-9-22(33)29(38)34(24)27(37)28(3,39-29)31-25(35)17-11-19-18-7-5-8-20-23(18)16(13-30-20)12-21(19)32(4)14-17/h5,7-8,11,13,15,17,21-22,24,30,38H,6,9-10,12,14H2,1-4H3,(H,31,35)/t17-,21-,22+,24+,28-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHDUTQZGWOQIA-VQSKNWBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893243 | |

| Record name | Ergovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

533.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2873-38-3 | |

| Record name | Ergovaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2873-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ergovaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002873383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ergovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERGOVALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/059E2O9IV4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does ergovaline exert its effects at the cellular level?

A1: Ergovaline primarily acts as an agonist at various biogenic amine receptors, notably dopamine and serotonin receptors. [, , ] This interaction disrupts normal physiological processes, leading to a cascade of downstream effects. For instance, ergovaline's agonistic activity at dopamine D2 receptors is linked to the suppression of prolactin release, a hormone crucial for various physiological functions. [, ]

Q2: What is the relationship between ergovaline and vasoconstriction?

A2: Ergovaline exhibits potent vasoconstrictive properties, primarily mediated through its interaction with serotonin receptors, specifically 5-HT2A and 5-HT1B/1D receptors, located on blood vessel walls. [, ] This interaction triggers a narrowing of blood vessels, potentially leading to reduced blood flow and associated complications. Studies using bovine lateral saphenous vein bioassays have consistently demonstrated ergovaline's ability to induce vasoconstriction. [, , , ]

Q3: How does ergovaline impact the digestive system of livestock?

A3: Research suggests that ergovaline can negatively affect nutrient digestion and absorption in ruminants. Studies indicate that ergovaline disrupts ruminal fermentation, leading to decreased digestibility of essential nutrients like dry matter, neutral detergent fiber, and cellulose. [, ] Additionally, ergovaline exposure has been linked to reduced ruminal blood flow, further impairing nutrient absorption and potentially contributing to the growth-suppressing effects observed in animals suffering from fescue toxicosis. []

Q4: What is the molecular structure of ergovaline?

A4: While the provided papers don't delve into detailed spectroscopic data, ergovaline's structure is well-established. It's an ergopeptine alkaloid, characterized by a complex structure with a core tetracyclic ergoline ring system.

Q5: How stable is ergovaline under different storage conditions?

A5: Ergovaline exhibits instability under various storage conditions. Research highlights a significant decrease in ergovaline concentration in tall fescue samples stored at different temperatures (22°C, 5°C, and -20°C) within the first 24 hours. [, ] These findings underscore the importance of immediate sample processing and storage at -20°C to preserve ergovaline content for accurate analysis.

Q6: How is ergovaline absorbed and metabolized in the body?

A6: Studies using Caco-2 cells, a model for intestinal epithelium, demonstrate that ergovaline readily crosses intestinal cells, suggesting efficient absorption from the gut. [] Further research indicates that a portion of ingested ergovaline is metabolized into lysergic acid in the rumen of sheep. [] This metabolic conversion plays a crucial role in the detoxification of ergovaline, with lysergic acid being the primary form excreted in urine and feces. [, ]

Q7: Does ergovaline accumulate in specific tissues?

A7: Research suggests a degree of ergovaline bioaccumulation in specific tissues. An in vitro study using bovine lateral saphenous veins demonstrated that repeated exposure to ergovaline led to increased alkaloid content in the vascular tissue. [] This finding suggests that ergovaline's vasoconstrictive effects might be exacerbated by its accumulation in blood vessels.

Q8: What are the primary toxic effects of ergovaline in livestock?

A8: Ergovaline ingestion is linked to a range of adverse effects in livestock, collectively known as fescue toxicosis. These effects include reduced feed intake, weight loss, impaired reproductive performance, hyperthermia, and vasoconstriction. [, , , , ] The severity of these effects is dose-dependent and influenced by factors such as environmental temperature, animal species, and individual susceptibility. [, ]

Q9: What are the threshold levels of ergovaline associated with toxicity?

A9: While individual sensitivity varies, research suggests that ergovaline concentrations exceeding 0.7 mg/kg dry matter in ryegrass are associated with an increased risk of toxicity in grazing animals. [, ] Notably, ergovaline levels in specific plant parts, like basal tillers and seed heads, can be considerably higher than in the whole plant, posing a greater risk to grazing livestock. [, ]

Q10: How can the risk of ergovaline toxicity be mitigated in livestock?

A10: Several management strategies can help reduce the risk of ergovaline toxicity. These include:

- Pasture Management: Dilution of endophyte-infected grasses with legumes like Lotus tenuis can effectively reduce ergovaline concentration in pastures. [, ] Additionally, clipping tall fescue to prevent seedhead production can lower ergovaline levels. [, ]

- Dietary Modifications: Supplementing livestock diets with alternative feed sources that are low in ergovaline, such as ergovaline-free tall fescue or other forage species, can help dilute the overall dietary ergovaline intake. [, ]

- Seed Selection: Using endophyte-free grass varieties or cultivars infected with novel endophytes that produce lower levels of ergovaline can significantly reduce the risk of toxicity. [, ]

Q11: What are the future directions for research on ergovaline?

A11: Further investigation is needed to fully elucidate ergovaline's mechanisms of action, particularly its interactions with different receptor subtypes and downstream signaling pathways. Understanding the factors influencing ergovaline production by endophytes, as well as the genetic basis for ergovaline resistance in livestock, could lead to the development of novel mitigation strategies. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]-](/img/structure/B115102.png)